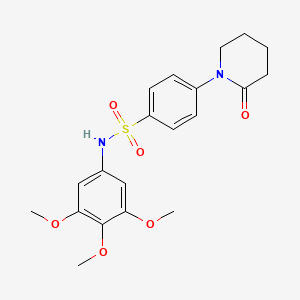
1-(1,3-benzodioxol-5-ylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-benzodioxol-5-ylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was initially developed as an antidepressant drug but was later found to have psychoactive effects and was used as a recreational drug. In recent years, TFMPP has gained attention in scientific research due to its potential therapeutic applications in the treatment of various disorders.
Mecanismo De Acción
The exact mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine is not fully understood. It is believed to act as a partial agonist at the serotonin 5-HT1A and 5-HT2A receptors. 1-(1,3-benzodioxol-5-ylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine also has affinity for the dopamine D2 receptor and the sigma-1 receptor. The activation of these receptors leads to the modulation of neurotransmitter release and the regulation of neuronal activity.
Biochemical and Physiological Effects:
1-(1,3-benzodioxol-5-ylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been shown to have several biochemical and physiological effects. It increases the levels of serotonin and dopamine in the brain, which are neurotransmitters that regulate mood, behavior, and cognition. 1-(1,3-benzodioxol-5-ylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine also increases the levels of brain-derived neurotrophic factor (BDNF), which promotes the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1,3-benzodioxol-5-ylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine has several advantages as a research tool. It is a selective agonist of the serotonin 5-HT1A and 5-HT2A receptors, which are important targets for drug development. 1-(1,3-benzodioxol-5-ylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine is also relatively easy to synthesize and purify, making it readily available for research. However, 1-(1,3-benzodioxol-5-ylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine has limitations as a research tool. It has been found to have off-target effects on other receptors, which may complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on 1-(1,3-benzodioxol-5-ylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine. One area of interest is the development of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine analogs that have improved selectivity and potency at the serotonin 5-HT1A and 5-HT2A receptors. Another area of interest is the investigation of the role of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine in the regulation of neuroplasticity and neuroprotection. Additionally, 1-(1,3-benzodioxol-5-ylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine may have potential as a therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, 1-(1,3-benzodioxol-5-ylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects. 1-(1,3-benzodioxol-5-ylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine acts as a partial agonist at the serotonin 5-HT1A and 5-HT2A receptors and has several biochemical and physiological effects. 1-(1,3-benzodioxol-5-ylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine has advantages as a research tool but also has limitations. There are several future directions for research on 1-(1,3-benzodioxol-5-ylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine, including the development of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine analogs and investigation of its role in neuroplasticity and neuroprotection.
Métodos De Síntesis
The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine involves the condensation of 1-(1,3-benzodioxol-5-yl)ethanone with 4-(2,4,5-trimethoxybenzyl)piperazine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an appropriate solvent such as dimethylformamide or tetrahydrofuran. The final product is purified by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
1-(1,3-benzodioxol-5-ylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been extensively studied in scientific research for its potential therapeutic applications. It has been found to have anxiolytic, antidepressant, and antipsychotic effects. 1-(1,3-benzodioxol-5-ylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5/c1-25-19-12-21(27-3)20(26-2)11-17(19)14-24-8-6-23(7-9-24)13-16-4-5-18-22(10-16)29-15-28-18/h4-5,10-12H,6-9,13-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFHIKOIDJPYLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5260370 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B5171239.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B5171240.png)


![4-[6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1-phenyl-2-piperazinone](/img/structure/B5171258.png)
![6-[5-(3-bromophenyl)-2-furyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5171266.png)
![8-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5171270.png)
![2-{5-[(1-benzyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5171285.png)
amino]-4-oxobutanoic acid](/img/structure/B5171289.png)
![ethyl N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methylglycinate](/img/structure/B5171293.png)

![1-(4-chlorophenoxy)-3-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-2-propanol hydrochloride](/img/structure/B5171317.png)
![(6-chloro-1-methylbenzo[cd]indol-2(1H)-ylidene)malononitrile](/img/structure/B5171323.png)
